Unsubstituted 1,3,4-Thiadiazole Moiety Confers a Distinct Hydrogen-Bond Donor/Acceptor Profile Relative to 5-Alkyl Congeners
In the thiadiazole–pyridazine GLS1 inhibitor series, the presence or absence of a substituent at the thiadiazole 5-position directly alters the hydrogen-bonding capacity of the heterocycle. The target compound carries an unsubstituted 1,3,4-thiadiazole (5-H), whereas the closest commercial analogs bear a 5-methyl (CAS not assigned, BenchChem catalog) or 5-cyclopropyl group (CAS 2380068-40-4). The Finlay et al. (2019) SAR campaign demonstrated that 5-substitution modulates both GLS1 enzymatic potency and cellular growth inhibition; for example, a 5-amino analog in that series exhibited an IC₅₀ of 24 nM in the GLS1 biochemical assay, while a 5-unsubstituted analog showed significantly weaker enzyme engagement, indicating that the 5-H group occupies a distinct pharmacophoric space [1]. No direct head-to-head comparison using the target compound has been published. However, procurement of CAS 2319724-58-6 specifically enables exploration of the 5-H pharmacophore, which is underrepresented in the patent and literature SAR landscape.
| Evidence Dimension | GLS1 biochemical inhibitory potency (IC₅₀, nM) for thiadiazole–pyridazine analogs with varied 5-substitution |
|---|---|
| Target Compound Data | Not published in peer-reviewed literature |
| Comparator Or Baseline | 5-amino analog in Finlay 2019 series: GLS1 IC₅₀ = 24 nM; 5-unsubstituted analogs generally show lower potency |
| Quantified Difference | Qualitative: unsubstituted thiadiazole provides distinct hydrogen-bond donor capacity absent in 5-alkyl analogs |
| Conditions | Recombinant human GLS1 enzymatic assay (Finlay et al., J Med Chem 2019) |
Why This Matters
For medicinal chemistry teams building glutaminase-focused compound libraries, acquiring the unsubstituted-thiadiazole variant enables systematic mapping of the 5-position hydrogen-bond pharmacophore, which is a critical and underexplored vector in published GLS1 inhibitor SAR.
- [1] Finlay MRV, Anderton MJ, Bailey A, et al. Discovery of a Thiadiazole‒Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models. J Med Chem. 2019;62(14):6540-6560. View Source
